molecular formula C12H8F3N3O4 B10909796 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No.: B10909796
M. Wt: 315.20 g/mol
InChI Key: QLPYRINEACCJCJ-UHFFFAOYSA-N
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Description

3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring attached to a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the nitro and trifluoromethyl groups, and finally the attachment of the benzoic acid moiety. Common reagents used in these reactions include nitrating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow nitration and the use of advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The trifluoromethyl group can be involved in reduction reactions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nitrating agents for introducing nitro groups. Reaction conditions such as temperature, pressure, and the presence of catalysts are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoic acid moiety.

Scientific Research Applications

3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is unique due to the presence of both a pyrazole ring and a benzoic acid moiety, along with the nitro and trifluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H8F3N3O4

Molecular Weight

315.20 g/mol

IUPAC Name

3-[[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid

InChI

InChI=1S/C12H8F3N3O4/c13-12(14,15)10-9(18(21)22)6-17(16-10)5-7-2-1-3-8(4-7)11(19)20/h1-4,6H,5H2,(H,19,20)

InChI Key

QLPYRINEACCJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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